3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
Description
Properties
IUPAC Name |
7-hydroxy-3-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-8-7(6)3-2-4-10(8)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNVXLMLTNKVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C1=CC=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663709 | |
| Record name | 3-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688782-00-5 | |
| Record name | 3-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions
One of the principal methods to synthesize 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide involves cyclization reactions starting from appropriately substituted pyridine or pyrrole precursors. These methods typically build the fused bicyclic system by intramolecular cyclization, sometimes followed by oxidation to introduce the N-oxide functionality.
- The cyclization can be achieved using base-mediated conditions or metal-catalyzed protocols, often employing palladium or copper catalysts to facilitate ring closure.
- Post-cyclization, oxidation of the pyridine nitrogen to the N-oxide is commonly done using peracids such as m-chloroperbenzoic acid (m-CPBA), which selectively oxidizes the nitrogen at the 7-position.
Oxidation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine
- The oxidation step to form the 7-oxide is crucial and is typically performed by treating the parent 3-methyl-1H-pyrrolo[2,3-b]pyridine with m-chloroperbenzoic acid in an organic solvent like diethyl ether at room temperature.
- The reaction proceeds with precipitation of the intermediate N-oxide, which can be isolated by filtration and purified by washing with water and drying.
Functional Group Transformations and Substitutions
- Starting from halogenated intermediates such as 3-iodo-1H-pyrrolo[2,3-b]pyridine, subsequent oxidation and methylation steps can be performed to obtain the target compound.
- Methylation at the nitrogen or carbon positions is achieved using methyl iodide in the presence of a strong base like sodium hydride under inert atmosphere conditions, typically in DMF at low temperatures (0–5 °C).
Detailed Synthesis Example from Literature
A representative synthesis involves the following key steps:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Iodination of 1H-pyrrolo[2,3-b]pyridine | N-Iodosuccinimide, KOH, DCM, RT, 15 h | 95% | Formation of 3-iodo derivative |
| 2 | Oxidation to 3-iodo-1H-pyrrolo[2,3-b]pyridine 7-oxide | m-CPBA (2.5 equiv), diethyl ether, RT, 1 h | 92% | N-oxide intermediate precipitates |
| 3 | Methylation of 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | NaH, methyl iodide, DMF, 0–5 °C, 3 h | 73% | Introduction of methyl group at N-position |
| 4 | Final purification | Column chromatography (ethyl acetate/hexane) | - | White crystalline solid obtained |
This sequence demonstrates the use of halogenation, oxidation, and alkylation steps to achieve the target compound with high purity and good yield.
Alternative Preparation via Cyanation and Reflux
- Another method involves the reaction of 1H-pyrrolo[2,3-b]pyridine 7-oxide with trimethylsilyl cyanide in the presence of triethylamine in acetonitrile.
- The reaction is typically carried out under reflux for extended periods (up to 72 hours) to achieve cyanation, which can then be transformed into the methylated product through subsequent steps.
- Yields reported for this method are around 60%, and the product is isolated as a yellow solid after column chromatography.
Research Findings and Analysis
- The oxidation step using m-CPBA is highly efficient and selective for the N-oxide formation at the 7-position, with yields exceeding 90% in reported studies.
- The methylation step requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
- The iodination step is critical for introducing a reactive handle for further functionalization, enabling Suzuki coupling or other cross-coupling reactions to diversify the compound's substituents.
- The overall synthetic strategy is modular, allowing for the preparation of various derivatives by altering substituents on the pyrrolo-pyridine scaffold, which is valuable for medicinal chemistry explorations.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield (%) | Remarks |
|---|---|---|---|---|
| Iodination | N-Iodosuccinimide, KOH, DCM, RT | Introduce iodine at C-3 | 95 | High yield, clean reaction |
| Oxidation | m-CPBA, diethyl ether, RT | Formation of N-oxide at 7-position | 92 | Selective oxidation |
| Methylation | NaH, methyl iodide, DMF, 0–5 °C | Introduce methyl group at N or C | 73 | Requires inert atmosphere |
| Cyanation (alternative) | Trimethylsilyl cyanide, triethylamine, MeCN, reflux | Introduce cyano group for further modification | 60 | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications.
Scientific Research Applications
Inhibition of Protein Kinases
One of the primary applications of 3-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is its role as an inhibitor of protein kinases. Research indicates that this compound can inhibit the activity of several protein kinases implicated in cancer progression, such as IGF1 (Insulin Growth Factor 1) and various Aurora kinases. These inhibitors are crucial for developing treatments for solid tumors, providing a pathway for targeted cancer therapies .
Anticancer Properties
The compound has shown promise in treating various cancers by modulating pathways involved in cell proliferation and survival. For instance, studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit fibroblast growth factor receptors (FGFRs), which are often overactive in tumors. This inhibition can lead to reduced tumor growth and improved patient outcomes .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Compounds within this class have been associated with the treatment of neurodegenerative diseases due to their ability to modulate neuroinflammatory processes and protect neuronal cells from apoptosis .
Synthesis and Derivatives
The synthesis of this compound typically involves methods that ensure high yields and purity. A common synthetic route includes the treatment of pyrrolo derivatives with oxidizing agents like chloroperoxybenzoic acid under controlled conditions. This method allows for the introduction of functional groups that enhance biological activity while maintaining structural integrity .
Table: Synthesis Overview
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrole derivative + oxidizing agent | DMF, 75°C | ~42% |
| 2 | Further functionalization | Varies | Varies |
Case Studies
Case Study 1: Cancer Treatment
A recent study highlighted the efficacy of this compound derivatives in inhibiting FGFR signaling pathways in various cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates compared to untreated controls. These findings suggest that this compound could serve as a foundation for new anticancer drugs targeting FGFRs .
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, researchers evaluated the effects of pyrrolo derivatives on models of neuroinflammation. The results showed that these compounds could reduce inflammatory markers and protect against neuronal death induced by toxic agents. This positions them as potential candidates for treating neurodegenerative disorders such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in inflammatory diseases.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Comparisons:
Key Observations:
- In contrast, nitro (electron-withdrawing) and chloro substituents reduce electron density, directing reactivity to specific ring positions .
- Steric Effects : Bulky groups (e.g., trifluoromethyl cyclopropyl in ) hinder reactivity but improve target selectivity in kinase inhibition .
- Stability : Chloro and nitro derivatives may require controlled storage (e.g., 2–8°C for 4-chloro analog ), whereas methyl-substituted compounds could exhibit better thermal stability.
Biological Activity
3-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrrole ring fused to a pyridine ring, with a methyl group and an oxide functional group contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological activity.
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit various kinases involved in cell proliferation and migration, such as focal adhesion kinase (FAK) and cyclin-dependent kinases (CDKs) . These kinases are critical in cancer progression, making this compound a potential candidate for cancer therapy.
Case Study: Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 2.5 µM against MCF-7 cells, indicating significant potency .
2. Enzyme Inhibition
The compound has been identified as an inhibitor of various enzymes, particularly kinases. This action is primarily mediated through binding to the active sites of these enzymes, blocking their phosphorylation activities and subsequently leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Table: Enzyme Inhibition Potency
| Enzyme Target | IC50 Value (µM) | Effect |
|---|---|---|
| Focal Adhesion Kinase | 1.5 | Inhibition of cell migration |
| Cyclin-Dependent Kinase 1 | 2.0 | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases : By binding to the active sites of kinases such as FAK and CDK1, it prevents the phosphorylation necessary for cell cycle progression and survival.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the pyrrolo-pyridine structure.
- Oxidation Reactions : Incorporating the oxide functionality through oxidation processes after initial synthesis.
These methods highlight the versatility in synthesizing this compound for research and application purposes .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structural Modifications : Investigating how modifications to the structure may enhance potency or selectivity for specific targets.
- Combination Therapies : Assessing the potential synergistic effects when used in conjunction with other anticancer agents.
Q & A
Q. What are the key physicochemical properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide?
The compound exhibits the following properties (for the parent structure, 1H-pyrrolo[2,3-b]pyridine 7-oxide):
- Molecular formula : C₇H₆N₂O
- Molecular weight : 134.135 g/mol
- Melting point : 126–128°C
- Boiling point : 352.7±34.0°C (estimated)
- Density : 1.3±0.1 g/cm³ . Note: The methyl substituent at the 3-position may alter these properties slightly, requiring experimental validation via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Q. What synthetic routes are available for preparing pyrrolo[2,3-b]pyridine N-oxide derivatives?
Key methodologies include:
- Regioselective chlorination via N-oxide intermediates : Palladium-catalyzed cyanation/reduction sequences enable selective functionalization (e.g., 7-azaindole N-oxide chlorination) .
- Electrophilic fluorination : Using Selectfluor® in acetonitrile/ethanol at 70°C to introduce fluorine at the 3-position (29% yield) .
- N-Oxide-directed functionalization : Minakata et al. (1992) demonstrated regioselective reactions (e.g., nitration, sulfonation) guided by the N-oxide group .
| Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | Pd catalysis, N-oxide intermediate | 60–85% | |
| Fluorination | Selectfluor®, 70°C | 29% | |
| Nitration | HNO₃ in H₂SO₄, 0°C | 84% |
Q. How is structural elucidation performed for pyrrolo[2,3-b]pyridine derivatives?
- ¹H/¹³C NMR : Chemical shifts for protons and carbons are diagnostic (e.g., H-5 at δ 7.23 ppm, NH at δ 11.88 ppm in DMSO-d₆) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 171.0123 for 3-fluoro-4-chloro derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., ν=1626 cm⁻¹ for C=O stretching) .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold be achieved?
The N-oxide group directs electrophilic substitution to specific positions:
- C-3 fluorination : Achieved via Selectfluor® in polar solvents .
- C-5 bromination : Using N-bromosuccinimide (NBS) under radical conditions .
- C-4 amination : Palladium-catalyzed coupling with amines . These strategies are critical for diversifying the core structure while maintaining regiochemical control .
Q. What structure-activity relationships (SAR) have been identified for pyrrolo[2,3-b]pyridine-based kinase inhibitors?
Derivatives substituted at C-3 and C-4 show potent kinase inhibition:
- Bruton’s tyrosine kinase (BTK) inhibitors : Compounds with electron-withdrawing groups (e.g., Cl, F) at C-3 exhibit IC₅₀ <10 nM .
- Dopamine D₄ receptor ligands : Fluorine substitution enhances binding affinity (Ki <1 nM) .
| Derivative | Substitution | Target | IC₅₀/Ki | Reference |
|---|---|---|---|---|
| 3n | 3-Cl, 4-CH₃ | BTK | 8.2 nM | |
| L-750,667 | 3-CH₂-piperazinyl | Dopamine D₄ | 0.9 nM |
Q. What role does the N-oxide group play in modulating reactivity and biological activity?
- Reactivity : The N-oxide enhances electrophilicity at adjacent positions (C-3 and C-5), enabling regioselective halogenation or cross-coupling .
- Biological activity : The N-oxide may improve solubility or serve as a hydrogen-bond acceptor, enhancing interactions with kinase active sites (e.g., BTK inhibition) .
Safety and Handling
Q. What safety precautions are recommended for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
